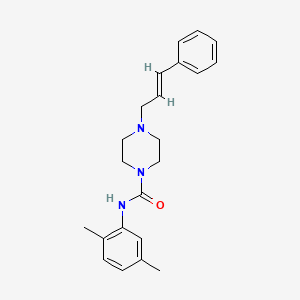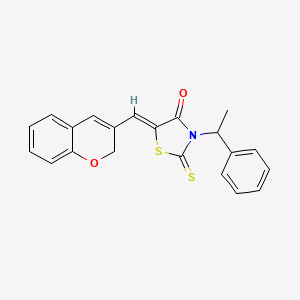
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as DPP6, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. DPP6 belongs to the family of piperazinecarboxamide compounds, which have been studied for their various pharmacological properties.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulates the activity of voltage-gated potassium channels by binding to a specific site on the channel protein. This binding enhances the activity of the channel, leading to increased potassium ion efflux from the cell. This efflux hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism of action results in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide are related to its modulation of voltage-gated potassium channels. By enhancing the activity of these channels, N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide increases inhibitory neurotransmission and reduces neuronal excitability. This effect has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce neuropathic pain in animal models of peripheral nerve injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its specificity for voltage-gated potassium channels and its potential therapeutic applications in medicine. However, the limitations of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its complex synthesis method, its limited availability, and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
For research on N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide include the development of more efficient synthesis methods, the identification of more specific and potent modulators of voltage-gated potassium channels, and the investigation of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential therapeutic applications in humans. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulation on neuronal function and to identify potential side effects or toxicities associated with its use.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 2,5-dimethylphenyl hydrazine with acrylonitrile, followed by the reaction of the resulting product with piperazine and then with 4-chlorobutyryl chloride. The final product is obtained after purification using chromatography techniques. The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential applications in medicine, particularly in the treatment of neurological disorders. It has been found to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to enhance the activity of these channels, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action makes N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide a potential therapeutic target for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYTYRUFUFCRO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5490841.png)

![1-ethyl-N-[2-(4-ethylmorpholin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5490848.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5490850.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5490856.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5490863.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B5490871.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5490886.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine](/img/structure/B5490887.png)
![3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5490889.png)
![4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5490893.png)
![ethyl 1-[3-(2-allylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5490901.png)
![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5490953.png)